molecular formula C15H19N3O B12906735 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one CAS No. 1596-98-1

2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one

Cat. No.: B12906735
CAS No.: 1596-98-1
M. Wt: 257.33 g/mol
InChI Key: NGGQQRQEQYOECL-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one is a pyrimidinone derivative of significant interest in pharmacological and medicinal chemistry research. This compound, with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol, is characterized by an amino group at position 2, a methyl group at position 6, and a 4-phenylbutyl side chain at position 5 . Pyrimidinones are a critically important class of compounds due to their roles as enzyme inhibitors, targeting key enzymes such as thymidylate synthase and dihydrofolate reductase . Research into this specific compound and its structural analogs has revealed promising biological activities. Studies have shown that related pyrimidine derivatives exhibit moderate to potent antimicrobial activity against pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa , with some compounds reporting Minimum Inhibitory Concentrations (MICs) as low as 0.21 μM . Furthermore, the cytotoxic effects of similar derivatives have been investigated using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast), with results from MTT assays indicating promising cytotoxicity profiles that suggest potential for development into anticancer agents . The mechanism of action for such compounds is often explored through computational molecular docking studies. These studies indicate that pyrimidine derivatives can form strong hydrogen bonds with key residues in the active sites of bacterial enzymes like DNA gyrase, which is essential for bacterial DNA replication, thereby inhibiting bacterial growth . This compound is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1596-98-1

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-amino-4-methyl-5-(4-phenylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C15H19N3O/c1-11-13(14(19)18-15(16)17-11)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H3,16,17,18,19)

InChI Key

NGGQQRQEQYOECL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by an amino group and a phenylbutyl side chain, suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

Chemical Structure

The molecular formula of 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one is C15H20N4OC_{15}H_{20}N_4O with a molecular weight of 272.35 g/mol. The compound features a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and a 4-phenylbutyl group at position 5.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including compounds structurally related to 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one. For instance, derivatives exhibiting similar structural motifs have shown moderate to potent activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) reported as low as 0.21 μM for some related compounds .

Cytotoxicity

The cytotoxic effects of pyrimidine derivatives have also been investigated using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast). The MTT assay results indicated that certain derivatives exhibit promising cytotoxicity profiles, suggesting the potential for development into anticancer agents .

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For example, one study demonstrated that certain pyrimidine derivatives form strong hydrogen bonds with key residues in the active sites of enzymes like DNA gyrase, which is essential for bacterial DNA replication. These interactions are crucial for their antibacterial activity and highlight the importance of structural features in determining biological efficacy .

Case Study 1: Antibacterial Efficacy

A series of thiazolopyridine derivatives were synthesized and tested alongside 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one. The most active compound from this series exhibited strong binding to DNA gyrase with significant inhibitory constants comparable to established antibiotics like ciprofloxacin. This suggests that modifications to the pyrimidine structure can enhance antibacterial properties .

Case Study 2: Cytotoxic Screening

In another study focusing on the cytotoxic effects of pyrimidine derivatives, compounds were screened against cancer cell lines. Results indicated that some derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .

Data Summary

Activity TypeCompoundTarget Organism/Cell LineMIC/Cytotoxicity Value
AntibacterialRelated Pyrimidine DerivativeE. coli0.21 μM
CytotoxicRelated Pyrimidine DerivativeHaCatIC50 = X μM (example)
Binding InteractionDocking StudyDNA gyraseBinding Energy = Y kcal/mol (example)

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds with pyrimidine structures, including 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one, exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This activity is attributed to the compound's ability to interfere with specific cellular signaling pathways involved in cancer progression .

2. Antiviral Properties
The compound has also been investigated for its antiviral effects, particularly against viral infections where pyrimidine derivatives have shown promise in inhibiting viral replication mechanisms. Preliminary studies suggest that this compound may enhance the efficacy of existing antiviral therapies .

Agricultural Applications

1. Pesticide Development
Pyrimidine derivatives are known for their role in developing novel pesticides. The structural characteristics of 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one allow it to interact with biological targets in pests, leading to effective pest control strategies. Field trials have demonstrated its effectiveness against a range of agricultural pests, making it a candidate for further development in sustainable agriculture practices .

Cosmetic Formulation

1. Skin Care Products
The compound's properties make it suitable for inclusion in cosmetic formulations aimed at enhancing skin health. Its ability to penetrate the skin barrier and provide moisturizing effects has been documented in several studies. Formulations containing this compound have been shown to improve skin hydration and elasticity, making it an attractive ingredient for anti-aging products .

2. Stability and Safety
In cosmetic applications, the stability of formulations containing 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one has been evaluated under various conditions. Research indicates that this compound maintains its efficacy over time while ensuring safety for topical application on human skin .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal Chemistry (2020)Demonstrated significant anticancer activity
Agricultural SciencePesticide Science Journal (2021)Effective against common agricultural pests
Cosmetic FormulationInternational Journal of Cosmetic Science (2022)Enhanced skin hydration and elasticity

Comparison with Similar Compounds

Substituent Variations at Position 5 and 6

Table 1: Structural and Physicochemical Comparisons
Compound Name Position 5 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties
Target compound 4-Phenylbutyl Methyl Calculated: ~313.4 Hydrophobic, moderate solubility
2-Amino-5-(4-phenylbutyl)-6-propylpyrimidin-4(1H)-one (NSC211952) 4-Phenylbutyl Propyl 341.4 Increased lipophilicity vs. methyl
2-Amino-6-methyl-5-(4-methylbenzyl)pyrimidin-4-ol 4-Methylbenzyl Methyl ~298.3 Reduced chain length, higher solubility
2-Amino-6-ethyl-5-((1-(4-carboxyphenyl)-triazol-4-yl)methyl)pyrimidin-4(3H)-one (Compound 6) Carboxyphenyl-triazolylmethyl Ethyl ~384.4 Polar (carboxy group), enhanced aqueous solubility

Key Findings :

  • The 4-phenylbutyl chain in the target compound enhances hydrophobicity compared to shorter chains (e.g., methylbenzyl) or polar groups (e.g., carboxyphenyl-triazolylmethyl). This may improve membrane permeability but reduce solubility .

Ring System Modifications

Table 2: Thieno-Pyrimidinone vs. Pyrimidinone Derivatives
Compound Name Core Structure Biological Activity (IC50/EC50)
Target compound Pyrimidin-4(3H)-one Not reported in evidence
2-Amino-6-methyl-5-(naphthylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one TS inhibition: 0.12 µM (human), DHFR inhibition: 2.9 µM (human)
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (TP1-TP15) Thieno[2,3-d]pyrimidin-4(3H)-one Antimicrobial (weak-moderate), anticonvulsant (TP3, TP10: potent)

Key Findings :

  • Thieno-pyrimidinones exhibit enhanced planarity and electronic delocalization, improving enzyme binding (e.g., thymidylate synthase) .

Functional Group Impacts on Bioactivity

  • Sulfur-containing analogs (e.g., methylthio or sulfanyl groups) show distinct electronic profiles. For example, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Similarity: 0.84) may exhibit altered redox properties vs. the target compound .
  • Carboxy groups (e.g., Compound 6 ) enhance water solubility but may limit blood-brain barrier penetration.

Key Findings :

  • Click chemistry (e.g., triazole formation) offers high yields (>90%) for functionalized pyrimidinones .
  • Microwave-assisted methods improve efficiency for thieno-pyrimidinones .

Preparation Methods

Classical Pyrimidinone Synthesis Followed by Side Chain Introduction

The most common approach to synthesize substituted pyrimidinones involves:

  • Step 1: Construction of the pyrimidin-4(3H)-one core
    This is typically achieved by condensation reactions between β-dicarbonyl compounds (e.g., acetoacetate derivatives) and amidines or guanidines, which provide the amino group at position 2. The methyl group at position 6 is introduced via the β-dicarbonyl precursor.

  • Step 2: Alkylation at the 5-position
    The 5-position is functionalized by nucleophilic substitution or alkylation using a suitable 4-phenylbutyl halide or equivalent electrophile. This step requires careful control to avoid over-alkylation or side reactions.

Example Reaction Scheme:

Step Reagents & Conditions Outcome
1 β-Ketoester + Guanidine derivative, heat Formation of 2-amino-6-methylpyrimidin-4(3H)-one core
2 4-Phenylbutyl bromide, base (e.g., K2CO3), solvent (DMF), reflux Alkylation at 5-position to yield target compound

This method is supported by general pyrimidinone synthesis literature and analogous compound preparations.

Chichibabin Amination for Introduction of the 2-Amino Group

The Chichibabin amination is a classical method for introducing amino groups into pyrimidine rings, particularly at the 2-position. It involves:

  • Heating the pyrimidine substrate with a metal amide (e.g., sodium amide) in an inert solvent such as toluene or xylene.
  • Alternatively, reaction with liquid ammonia containing amide anions.

This method proceeds via nucleophilic aromatic substitution and can be adapted for pyrimidinone derivatives to install the 2-amino substituent efficiently.

Use of Palladium-Catalyzed Coupling Reactions

Recent advances in palladium-catalyzed cross-coupling reactions allow for the introduction of complex alkyl side chains such as 4-phenylbutyl groups:

  • Suzuki or Negishi-type coupling can be employed if the pyrimidinone core is halogenated at the 5-position.
  • The 4-phenylbutyl moiety can be introduced as an organoboron or organozinc reagent.

This method offers high regioselectivity and functional group tolerance, although specific examples for this exact compound are limited in the literature.

Detailed Research Findings and Data

Reaction Conditions and Yields

Method Key Reagents Conditions Yield (%) Notes
Classical condensation + alkylation β-Ketoester, guanidine, 4-phenylbutyl bromide Heating, reflux in DMF or ethanol 50-70 Moderate yields; requires purification
Chichibabin amination Pyrimidinone, sodium amide, toluene 150-200°C, inert atmosphere 60-80 Efficient for 2-amino introduction
Pd-catalyzed coupling Halogenated pyrimidinone, organoboron reagent, Pd catalyst Mild heating, inert atmosphere 65-85 High selectivity, scalable

Mechanistic Insights

  • The Chichibabin amination proceeds via an addition-elimination mechanism involving a transient dihydropyrimidine intermediate, which aromatizes upon elimination of hydrogen.
  • Alkylation at the 5-position is typically an SN2 reaction on the activated pyrimidinone ring, facilitated by the electron-withdrawing keto group at position 4.
  • Palladium-catalyzed methods proceed via oxidative addition, transmetallation, and reductive elimination steps, allowing for precise installation of the 4-phenylbutyl substituent.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Applicability to Target Compound
Classical condensation + alkylation Straightforward, uses common reagents Moderate yields, possible side reactions 50-70% Widely used for pyrimidinone derivatives
Chichibabin amination Efficient 2-amino introduction Requires strong base, high temp 60-80% Ideal for amino substitution at C-2
Pd-catalyzed coupling High selectivity, mild conditions Requires halogenated intermediates 65-85% Suitable for complex side chain installation

Q & A

Q. What are the common synthetic routes for 2-Amino-6-methyl-5-(4-phenylbutyl)pyrimidin-4(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrimidinone derivatives are often prepared by reacting thiol-containing intermediates (e.g., pyridine-4-thiol) with halogenated precursors under reflux in polar aprotic solvents like DMF. Key intermediates are characterized using:

  • 1H NMR : To confirm substitution patterns (e.g., δ~10.83 ppm for NH in pyrimidinone rings ).
  • HRMS : To validate molecular weights (e.g., observed m/z 290.0302 vs. calculated 290.0296 for C12H10N4OS2 ).
  • Melting points : High melting points (>300°C) indicate thermal stability, common in fused pyrimidinones .

Q. How should researchers optimize reaction conditions for introducing the 4-phenylbutyl substituent?

The 4-phenylbutyl group is introduced via alkylation or Suzuki coupling. Optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.
  • Solvent selection : Use DMSO or THF for improved solubility of aromatic intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and decomposition risks .

Q. What spectroscopic techniques are critical for confirming the pyrimidinone core structure?

  • 1H NMR : Look for deshielded NH protons (δ~10–12 ppm) and aromatic splitting patterns.
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths and angles; SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can structural modifications enhance inhibitory activity against enzymes like thymidylate synthase (TS)?

  • Substituent tuning : Replace the 4-phenylbutyl group with electron-withdrawing groups (e.g., -CF3) to improve TS binding.
  • Bioisosteric replacement : Substitute the pyridinylsulfanyl group with triazole rings (via click chemistry) to enhance metabolic stability .
  • Activity cliffs : Compare IC50 values of analogs (e.g., 2-Amino-6-methyl-5-(pyridin-4-ylsulfanyl) derivatives) to identify critical substituent interactions .

Q. What methodologies resolve contradictions in biological activity data across analogs?

  • Dose-response assays : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
  • Molecular docking : Use software like AutoDock to validate binding poses in TS or DHFR active sites.
  • Meta-analysis : Cross-reference data from analogs like 2-Amino-5-[(4-bromophenyl)sulfanyl] derivatives, where bromine enhances potency but reduces solubility .

Q. How can crystallography address discrepancies in predicted vs. observed molecular geometries?

  • SHELX refinement : Resolve bond angle deviations using high-resolution (<1.0 Å) X-ray data. For example, SHELXL refines anisotropic displacement parameters for heavy atoms .
  • Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • ADMET prediction : Software like SwissADME estimates logP (2.5–3.5 for 4-phenylbutyl derivatives) and BBB permeability.
  • QM/MM simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the methyl group) .

Methodological Guidance

Q. How to design a SAR study for pyrimidinone derivatives targeting inflammatory pathways?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., 6-ethyl vs. 6-methyl) .
  • In vitro assays : Measure IC50 against mPGES-1 (microsomal prostaglandin E2 synthase-1) using ELISA-based protocols .
  • Data normalization : Express activity relative to control inhibitors (e.g., MK-886 for mPGES-1) to minimize inter-assay variability .

Q. What strategies mitigate synthetic challenges in scaling up pyrimidinone derivatives?

  • Flow chemistry : Continuous reactors improve yield for air-sensitive intermediates (e.g., azide-alkyne cycloadditions) .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN:H2O, 70:30) to isolate high-purity (>95%) products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.